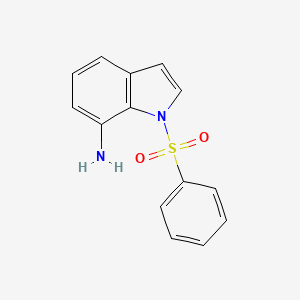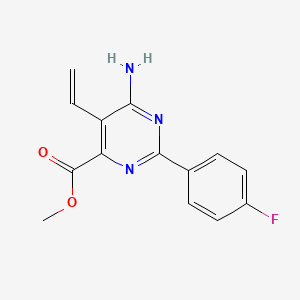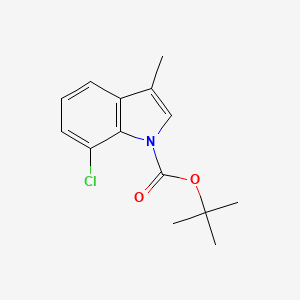
Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-7-chlor-3-methyl-1H-indol-1-carboxylat ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indole sind bedeutende heterocyclische Verbindungen, die in vielen Naturprodukten und Arzneimitteln vorkommen. Diese besondere Verbindung zeichnet sich durch das Vorhandensein einer tert-Butyl-Estergruppe, eines Chloratoms in der 7. Position und einer Methylgruppe in der 3. Position am Indolring aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-7-chlor-3-methyl-1H-indol-1-carboxylat umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit dem kommerziell erhältlichen 7-Chlorindol.
N-Schutz: Der Indolstickstoff wird unter Verwendung von tert-Butylchlorformiat geschützt, um den tert-Butylester zu bilden.
Methylierung: Die 3-Position des Indolrings wird unter Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydrid methyliert.
Reinigung: Das Endprodukt wird mittels Säulenchromatographie gereinigt, um Tert-butyl-7-chlor-3-methyl-1H-indol-1-carboxylat in hoher Ausbeute und Reinheit zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Großraumreaktoren: Großraumreaktoren werden verwendet, um die Reaktionen unter kontrollierten Bedingungen durchzuführen.
Automatisierte Systeme: Automatisierte Systeme gewährleisten eine präzise Zugabe von Reagenzien und die Kontrolle von Reaktionsparametern.
Reinigung: Industrielle Reinigungsmethoden wie Kristallisation und großtechnische Chromatographie werden eingesetzt, um das Endprodukt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloroindole.
N-Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.
Methylation: The 3-position of the indole ring is methylated using methyl iodide in the presence of a base such as sodium hydride.
Purification: The final product is purified using column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Automated Systems: Automated systems ensure precise addition of reagents and control of reaction parameters.
Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-butyl-7-chlor-3-methyl-1H-indol-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom in der 7. Position kann durch andere Nucleophile substituiert werden.
Oxidation: Der Indolring kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren Lösungsmitteln werden für Substitutionsreaktionen verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Hauptprodukte
Substitution: Produkte umfassen Derivate mit verschiedenen Substituenten in der 7. Position.
Oxidation: Oxidierte Produkte umfassen Indol-3-carboxylate und andere oxidierte Indolderivate.
Reduktion: Reduzierte Produkte umfassen verschiedene hydrierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-7-chlor-3-methyl-1H-indol-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Indolderivate verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in verschiedenen industriellen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-7-chlor-3-methyl-1H-indol-1-carboxylat umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-butyl-7-chlor-1H-indol-1-carboxylat: Ähnliche Struktur, jedoch ohne die Methylgruppe in der 3. Position.
Tert-butyl-3-methyl-1H-indol-1-carboxylat: Ähnliche Struktur, jedoch ohne das Chloratom in der 7. Position.
Tert-butyl-7-chlor-3-methyl-1H-indol-2-carboxylat: Ähnliche Struktur, jedoch mit der Carboxylatgruppe in der 2. Position anstelle der 1. Position.
Einzigartigkeit
Tert-butyl-7-chlor-3-methyl-1H-indol-1-carboxylat ist aufgrund der spezifischen Kombination von Substituenten am Indolring einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
797031-78-8 |
|---|---|
Molekularformel |
C14H16ClNO2 |
Molekulargewicht |
265.73 g/mol |
IUPAC-Name |
tert-butyl 7-chloro-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-10(9)6-5-7-11(12)15/h5-8H,1-4H3 |
InChI-Schlüssel |
IDXAMDBQZZCHTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C=CC=C2Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


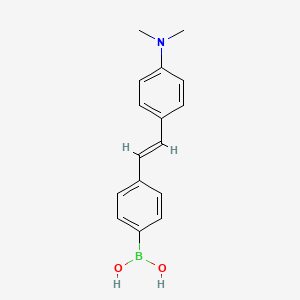


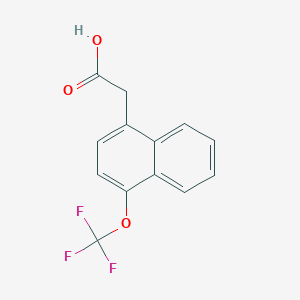

![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)


